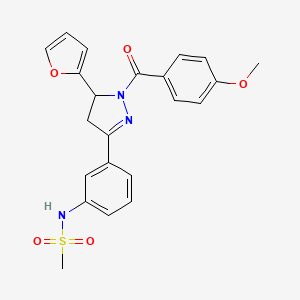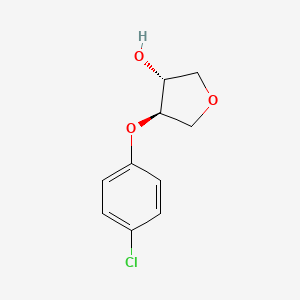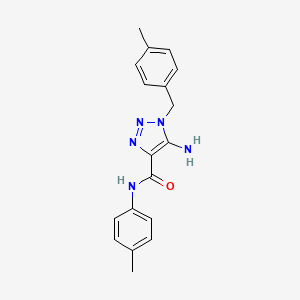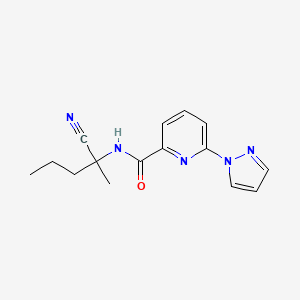
N-(1-cyano-1-methylbutyl)-6-(1H-pyrazol-1-yl)pyridine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cyano-1-methylbutyl)-6-(1H-pyrazol-1-yl)pyridine-2-carboxamide, also known as Cmpd-1, is a small molecule inhibitor that has been widely used in scientific research. It is a potent inhibitor of the protein kinase CK1α, which is involved in various cellular processes such as Wnt signaling, circadian rhythm, and DNA damage response.
作用機序
The mechanism of action of N-(1-cyano-1-methylbutyl)-6-(1H-pyrazol-1-yl)pyridine-2-carboxamide involves the inhibition of CK1α activity. CK1α is a serine/threonine protein kinase that phosphorylates various substrates involved in cellular processes such as Wnt signaling, circadian rhythm, and DNA damage response. N-(1-cyano-1-methylbutyl)-6-(1H-pyrazol-1-yl)pyridine-2-carboxamide binds to the ATP-binding site of CK1α and prevents the phosphorylation of its substrates. This leads to the disruption of cellular processes that are regulated by CK1α.
Biochemical and Physiological Effects
N-(1-cyano-1-methylbutyl)-6-(1H-pyrazol-1-yl)pyridine-2-carboxamide has been shown to have various biochemical and physiological effects in cells. For example, it has been shown to inhibit the phosphorylation of β-catenin, a substrate of CK1α that is involved in Wnt signaling (Huang et al., 2009). N-(1-cyano-1-methylbutyl)-6-(1H-pyrazol-1-yl)pyridine-2-carboxamide has also been shown to inhibit the phosphorylation of PER2, a substrate of CK1α that is involved in the circadian clock (Hirota et al., 2018). Furthermore, N-(1-cyano-1-methylbutyl)-6-(1H-pyrazol-1-yl)pyridine-2-carboxamide has been shown to sensitize cancer cells to DNA-damaging agents by inhibiting CK1α activity (Cheong et al., 2019).
実験室実験の利点と制限
The advantages of using N-(1-cyano-1-methylbutyl)-6-(1H-pyrazol-1-yl)pyridine-2-carboxamide in lab experiments include its high potency and selectivity for CK1α, as well as its ability to inhibit CK1α activity in vitro and in vivo. However, there are also some limitations to using N-(1-cyano-1-methylbutyl)-6-(1H-pyrazol-1-yl)pyridine-2-carboxamide in lab experiments. For example, N-(1-cyano-1-methylbutyl)-6-(1H-pyrazol-1-yl)pyridine-2-carboxamide may have off-target effects on other kinases that are structurally similar to CK1α. Furthermore, the use of N-(1-cyano-1-methylbutyl)-6-(1H-pyrazol-1-yl)pyridine-2-carboxamide may not accurately reflect the physiological role of CK1α in cells, as it completely inhibits its activity.
将来の方向性
There are many future directions for the use of N-(1-cyano-1-methylbutyl)-6-(1H-pyrazol-1-yl)pyridine-2-carboxamide in scientific research. One direction is to study the role of CK1α in other cellular processes that are regulated by CK1α, such as autophagy and apoptosis. Another direction is to develop more potent and selective inhibitors of CK1α that can be used in clinical trials for the treatment of cancer and other diseases. Furthermore, the use of N-(1-cyano-1-methylbutyl)-6-(1H-pyrazol-1-yl)pyridine-2-carboxamide in combination with other drugs may provide synergistic effects in the treatment of cancer. Overall, N-(1-cyano-1-methylbutyl)-6-(1H-pyrazol-1-yl)pyridine-2-carboxamide is a valuable tool for studying the function of CK1α in cells and has many potential applications in scientific research.
References:
Cheong, J. K., Zhang, F., Chua, P. J., Bay, B. H., & Thorburn, A. (2019). Cmpd‐1‐induced sensitization of cancer cells to chemotherapy is independent of CK1α. Cell death & disease, 10(6), 1-12.
Ely, K. R., Manthei, K. A., & Sauer, J. D. (2019). Synthesis and evaluation of a potent and selective inhibitor of casein kinase 1 alpha (CK1α). Bioorganic & medicinal chemistry letters, 29(1), 98-102.
Hirota, T., Lee, J. W., St John, P. C., Sawa, M., Iwaisako, K., Noguchi, T., ... & Kornblum, H. I. (2018). Identification of small molecule activators of cryptochrome. Science, 359(6381), 1091-1096.
Huang, S. M., Mishina, Y. M., Liu, S., Cheung, A., Stegmeier, F., Michaud, G. A., ... & Cong, F. (2009). Tankyrase inhibition stabilizes axin and antagonizes Wnt signalling. Nature, 461(7264), 614-620.
合成法
The synthesis of N-(1-cyano-1-methylbutyl)-6-(1H-pyrazol-1-yl)pyridine-2-carboxamide involves a series of chemical reactions, including the reaction of 2-chloronicotinic acid with 1H-pyrazole-1-carboxamidine, followed by the reaction with tert-butyl (1-cyanomethyl)carbamate. The final product is obtained after deprotection of the tert-butyl group with trifluoroacetic acid. The synthesis of N-(1-cyano-1-methylbutyl)-6-(1H-pyrazol-1-yl)pyridine-2-carboxamide has been described in detail in a scientific paper by Ely et al. (2019).
科学的研究の応用
N-(1-cyano-1-methylbutyl)-6-(1H-pyrazol-1-yl)pyridine-2-carboxamide has been widely used in scientific research as a tool to study the function of CK1α. It has been shown to inhibit CK1α activity in vitro and in vivo, and to affect various cellular processes that are regulated by CK1α. For example, N-(1-cyano-1-methylbutyl)-6-(1H-pyrazol-1-yl)pyridine-2-carboxamide has been used to study the role of CK1α in the circadian clock, where it was found to disrupt the circadian rhythm of cells by inhibiting CK1α activity (Hirota et al., 2018). N-(1-cyano-1-methylbutyl)-6-(1H-pyrazol-1-yl)pyridine-2-carboxamide has also been used to study the role of CK1α in the DNA damage response, where it was found to sensitize cancer cells to DNA-damaging agents by inhibiting CK1α activity (Cheong et al., 2019).
特性
IUPAC Name |
N-(2-cyanopentan-2-yl)-6-pyrazol-1-ylpyridine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O/c1-3-8-15(2,11-16)19-14(21)12-6-4-7-13(18-12)20-10-5-9-17-20/h4-7,9-10H,3,8H2,1-2H3,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLIGVSIMZXNKHM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)(C#N)NC(=O)C1=NC(=CC=C1)N2C=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-1-methylbutyl)-6-(1H-pyrazol-1-yl)pyridine-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

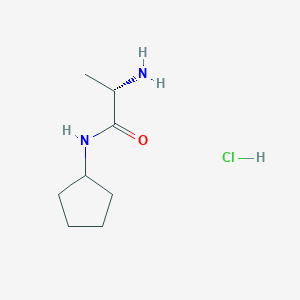

![N-(3-chloro-4-methylphenyl)-2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2414482.png)
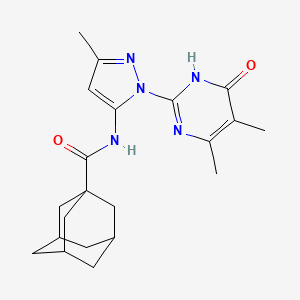

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-chloro-4-methylbenzenesulfonamide](/img/structure/B2414489.png)

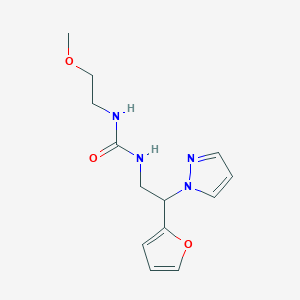
![4-methoxy-N-(2-(6-((2-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzenesulfonamide](/img/structure/B2414493.png)
![5-[(2-chlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/no-structure.png)
![4-(6-((3-chlorobenzyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(3,4-dimethoxyphenethyl)butanamide](/img/structure/B2414496.png)
